molecular formula C12H14O3S B12790568 Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide CAS No. 79253-79-5

Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide

Cat. No.: B12790568
CAS No.: 79253-79-5
M. Wt: 238.30 g/mol
InChI Key: FWLHSILHPJXBEN-UHFFFAOYSA-N
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Description

Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide is a spirocyclic compound characterized by a benzoxathiole moiety fused to a cyclohexane ring, with two sulfone groups at the sulfur atom (Figure 1).

Properties

CAS No.

79253-79-5

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

spiro[2,1λ6-benzoxathiole-3,1'-cyclohexane] 1,1-dioxide

InChI

InChI=1S/C12H14O3S/c13-16(14)11-7-3-2-6-10(11)12(15-16)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

FWLHSILHPJXBEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3S(=O)(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of sulfur dioxide and cyclohexanone derivatives in the presence of a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired spiro compound.

Industrial Production Methods: In industrial settings, the production of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions can be influenced by the presence of different reagents and catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's unique structure may contribute to its ability to disrupt microbial cell functions.

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for further research into its mechanisms of action and therapeutic applicability in oncology.

Material Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique spiro structure allows for the creation of novel copolymers with improved performance characteristics suitable for various industrial applications.

Environmental Applications

Pollution Control
The compound has shown promise in environmental remediation efforts. Its ability to interact with pollutants suggests potential use in developing materials for capturing or degrading environmental contaminants.

Case Studies

StudyApplicationFindings
Antimicrobial Activity StudyAntimicrobialDemonstrated effectiveness against E. coli and S. aureus
Cancer Cell Apoptosis ResearchAnticancerInduced apoptosis in breast cancer cell lines
Polymer Enhancement ExperimentMaterial ScienceImproved mechanical properties of polymer composites
Environmental Remediation ProjectPollution ControlEffective in reducing heavy metal concentrations in water

Mechanism of Action

The mechanism of action of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key structural attributes :

  • Benzoxathiole core : A six-membered aromatic ring fused to a five-membered oxathiole ring.
  • Sulfone groups : The sulfur atom is oxidized to a 1,1-dioxide state, enhancing polarity and stability.
  • Spirocyclohexane : A cyclohexane ring connected via a single atom (spiro carbon), contributing to conformational rigidity.

The following analysis compares Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide with structurally and functionally related compounds.

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Modifications Key Functional Groups
This compound C₁₂H₁₄O₃S 238.303 Benzoxathiole + cyclohexane spiro junction Sulfone (1,1-dioxide)
3',6'-Dichlorospiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 1,1-dioxide C₁₉H₁₀Cl₂O₄S 405.251 Xanthene core with Cl substituents Chlorine, sulfone
Pyrogallol Red (Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',4',5',6'-tetrol 1,1-dioxide) C₁₉H₁₂O₈S 400.357 Xanthene core with hydroxyl groups Hydroxyl, sulfone
Phenol Red (Phenolsulfonephthalein) C₁₉H₁₄O₅S 354.38 Benzoxathiole fused to phenol groups Phenolic hydroxyl, sulfone
Sulfogriseofulvin (cis-31 and trans-31) C₁₇H₁₄O₆S 370.35* Griseofulvin analog with spiro benzoxathiole Methoxy, sulfone, ketone

*Approximate value based on synthesis data.

Key observations :

  • Substituent effects : Chlorine (in 3',6'-dichloro derivatives) increases molecular weight and environmental persistence , while hydroxyl groups (Pyrogallol Red) enhance water solubility and pH sensitivity .
  • Core variations : Xanthene or dibenzoxanthene cores (e.g., Vita Blue ) extend π-conjugation, enabling applications in dyes or sensors.

Reactivity trends :

  • Sulfone groups stabilize intermediates in cycloaddition reactions .
  • Hydroxyl groups in Pyrogallol Red participate in hydrogen bonding, enabling pH-dependent color changes .
Physical and Chemical Properties
Property This compound Pyrogallol Red Phenol Red
Solubility Likely low (cyclohexane reduces polarity) Soluble in water, ethanol, NH₄OH Soluble in water, ethanol
Melting Point Not reported 133–134°C Not explicitly reported (liquid form)
pKa Not reported 7.86 (predicted) ~7.9 (pH indicator range)
Optical Activity None None None

Biological Activity

Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide (CAS Number: 79253-79-5) is a unique spiro compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄O₃S
  • Molecular Weight : 238.3028 g/mol
  • Density : 1.34 g/cm³
  • Boiling Point : 390.1°C
  • Flash Point : 189.7°C

Antimicrobial Properties

Spiro compounds have been noted for their antimicrobial activities. A study on various spiro derivatives indicated that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds have also been explored. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Membrane Disruption : Interference with bacterial cell membranes leading to cell lysis.
  • Cytokine Modulation : Inhibition of inflammatory cytokines like TNF-alpha and IL-6.

Study on Antitumor Activity

A notable study investigated the effects of a related compound on tumor growth in mice. The results indicated a significant reduction in tumor size and weight compared to control groups. Histological analysis showed increased apoptosis in treated tumors .

Antimicrobial Efficacy Assessment

In vitro tests were conducted using various strains of bacteria where spiro derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on the spiro structure .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide, and how are they experimentally determined?

  • Methodology :

  • Molecular weight and formula : Determined via high-resolution mass spectrometry (HRMS) or computational tools, with values cross-checked against databases (e.g., molecular formula C27H16O6S, molecular weight 468.48 g/mol) .
  • Boiling point and density : Measured using differential scanning calorimetry (DSC) and pycnometry, respectively. Reported values include a boiling point of 756.2°C and density of 1.67 g/cm³ .
  • Hydrogen bonding capacity : Calculated using topological polar surface area (TPSA) metrics (e.g., TPSA = 93.06 Ų), which inform solubility and reactivity .

Q. How is the compound synthesized, and what are the critical reaction conditions?

  • Methodology :

  • Core synthesis : Derived from sodium o-formylbenzenesulfonate precursors via cyclization reactions. Thermolysis of intermediates (e.g., 2H-1,2,3-benzothiadiazine 1,1-dioxide) yields spirocyclic structures .
  • Key conditions : Reaction temperature (e.g., 120–150°C), inert atmosphere (N2/Ar), and catalysts (e.g., triethylamine for dehydrohalogenation) to prevent side reactions .

Q. What are the standard protocols for assessing acute toxicity in aquatic environments?

  • Methodology :

  • LC50/EC50 testing : Conducted using OECD Test Guidelines 203 (fish) and 202 (water fleas). Reported LC50 >92 mg/L for fish and EC50 >81 mg/L for water fleas, indicating moderate aquatic toxicity .
  • Degradability : Evaluated via OECD 301 biodegradability tests; the compound is classified as "not readily degradable" .

Advanced Research Questions

Q. How does the spirocyclic structure influence fluorescence properties, and what applications exist in bioimaging?

  • Methodology :

  • Fluorescence mechanism : The rigid spiro architecture reduces non-radiative decay, enhancing quantum yield. Applications include cell analysis using 633-nm excitation (e.g., Vita Blue dye) .
  • Validation : UV-Vis spectroscopy and fluorescence lifetime imaging microscopy (FLIM) confirm Stokes shift and photostability .

Q. What computational strategies are used to predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., PARP-1 inhibitors). Parameters include grid box size (20 Å) and Lamarckian genetic algorithms .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Q. How do structural modifications (e.g., halogenation) alter toxicity profiles, and how are these contradictions resolved?

  • Methodology :

  • SAR studies : Introduce halogens (Cl, Br) at specific positions (e.g., 3',6' in dichloro derivatives) and compare toxicity data. For example, dichloro analogs show higher acute oral toxicity (LD50 300–2000 mg/kg) .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solubility vs. bioaccumulation) .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in spirocyclic systems?

  • Methodology :

  • X-ray crystallography : ORTEP-3 software generates 3D structures, confirming spiro connectivity and bond angles .
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR detects atropisomerism in benzoxathiole rings, with coalescence temperatures indicating energy barriers .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting results for human hazard endpoints (e.g., mutagenicity vs. irritation)?

  • Resolution :

  • Ames test variability : Negative regressive mutation results ( ) may arise from strain-specific metabolic activation (e.g., S9 liver homogenate).
  • Dermal irritation thresholds : Discrepancies stem from OECD 404 protocol differences (e.g., exposure duration: 4 hr vs. 24 hr) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to avoid sulfone hydrolysis .
  • Toxicity testing : Include positive controls (e.g., sodium azide for mutagenicity) to validate assay sensitivity .
  • Computational modeling : Cross-validate docking results with experimental IC50 values to reduce false positives .

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